In Vitro Mechanism of Action of 7-Bromo-4-methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
In Vitro Mechanism of Action of 7-Bromo-4-methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Executive Summary
Direct experimental data on the in vitro mechanism of action of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid is not extensively available in public literature. This guide, therefore, provides a comprehensive, technically-grounded framework for its investigation, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related indole derivatives. By analyzing its core structure—a brominated indole-2-carboxylic acid with a methyl substituent—we can postulate potential mechanisms and outline a robust experimental strategy for their validation. This document serves as an in-depth guide for researchers, scientists, and drug development professionals to design and execute in vitro studies to elucidate the compound's mode of action.
Introduction: The Therapeutic Potential of Indole-Based Compounds
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of the indole ring with halogens, such as bromine, and alkyl groups can significantly modulate a compound's physicochemical properties and biological profile.[2][3] Specifically, indole-2-carboxylic acid derivatives have been explored for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6] 7-Bromo-4-methyl-1H-indole-2-carboxylic acid is a specific derivative with potential for unique biological activity due to its distinct substitution pattern. This guide will explore its potential mechanisms of action based on structure-activity relationships of similar compounds and provide detailed protocols for in vitro validation.
Postulated Mechanisms of Action Based on Structural Analogs
The chemical structure of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid suggests several potential in vitro mechanisms of action. These hypotheses are derived from the known activities of bromoindoles, methyl-indoles, and indole-2-carboxylic acids.
Inhibition of Pro-inflammatory Pathways
Many indole derivatives exhibit anti-inflammatory properties.[7] Brominated indoles, in particular, have been shown to modulate key inflammatory signaling pathways.[3]
Hypothesized Mechanism: 7-Bromo-4-methyl-1H-indole-2-carboxylic acid may inhibit pro-inflammatory enzyme activity or signaling cascades. Potential targets include:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would reduce prostaglandin synthesis.
-
5-Lipoxygenase (5-LOX): Inhibition would decrease leukotriene production.
-
Nuclear Factor-kappa B (NF-κB) Signaling: Suppression of this pathway would downregulate the expression of various pro-inflammatory genes.[3][8]
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[1][9] Halogenation, including bromination, can enhance the anticancer potency of these compounds.[2]
Hypothesized Mechanism: The compound could exert its anticancer effects through various mechanisms:
-
Kinase Inhibition: Many indole derivatives are kinase inhibitors. Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[2][10]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: It could arrest the cell cycle at different phases.
Antimicrobial Properties
Bromoindoles have been recognized for their antimicrobial activities.[3][11] The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.[11]
Hypothesized Mechanism: 7-Bromo-4-methyl-1H-indole-2-carboxylic acid may possess antibacterial or antifungal properties by:
-
Membrane Permeabilization: Causing disruption of the microbial cell membrane, leading to cell death.[11]
-
Enzyme Inhibition: Targeting key microbial enzymes, such as lanosterol 14α-demethylase in fungi.[12]
Modulation of Neurological Receptors
Indole-2-carboxylic acid derivatives have been investigated as modulators of receptors in the central nervous system.[13]
Hypothesized Mechanism: The compound could potentially interact with:
-
NMDA Receptors: Specifically, the strychnine-insensitive glycine binding site, which could be relevant for neurodegenerative diseases.[13]
-
Cannabinoid Receptors (CB1): Some indole-2-carboxamides act as allosteric modulators of the CB1 receptor.[14]
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of viral enzymes.
Hypothesized Mechanism: A notable potential target is HIV-1 integrase , where the indole core and the C2 carboxyl group can chelate with magnesium ions in the active site.[15][16][17][18][19]
A Proposed In Vitro Experimental Workflow for Mechanistic Elucidation
To systematically investigate the in vitro mechanism of action of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid, a tiered approach is recommended. The following workflow provides a logical progression from broad phenotypic screening to specific target identification and validation.
Caption: Proposed experimental workflow for elucidating the in vitro mechanism of action.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments proposed in the workflow.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (Generic ELISA-based)
Objective: To screen for inhibitory activity against a panel of protein kinases.
Protocol:
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Kinase Reaction: In each well, combine the kinase, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme on the secondary antibody.
-
Signal Measurement: Measure the absorbance or fluorescence and calculate the percentage of inhibition.
NF-κB Reporter Assay
Objective: To determine if the compound inhibits the NF-κB signaling pathway.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with the test compound for a predetermined time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of inhibition.
HIV-1 Integrase Strand Transfer Assay
Objective: To assess the inhibitory effect of the compound on the strand transfer activity of HIV-1 integrase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding MgCl2.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Detection: Detect the strand transfer product using a suitable method, such as a fluorescent DNA-binding dye or an ELISA-based format.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values for 7-Bromo-4-methyl-1H-indole-2-carboxylic acid in Various In Vitro Assays
| Assay Type | Cell Line / Target | IC50 (µM) |
| Cell Viability | A549 (Lung Cancer) | 15.2 |
| Cell Viability | MCF-7 (Breast Cancer) | 22.8 |
| Kinase Inhibition | VEGFR-2 | 5.7 |
| Kinase Inhibition | EGFR | 12.1 |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | 8.9 (IL-6 release) |
| Antiviral | HIV-1 Integrase | 3.5 |
| Antimicrobial | S. aureus (MIC) | > 50 |
Signaling Pathway Visualization
Based on the postulated mechanisms, the following signaling pathways are of primary interest for investigation.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental evidence for the in vitro mechanism of action of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid is currently limited, a robust scientific investigation can be designed based on the known biological activities of structurally related compounds. The proposed experimental workflow, from broad phenotypic screening to specific target validation, provides a comprehensive strategy to elucidate its mechanism of action. The insights gained from these studies will be invaluable for guiding further drug development efforts and unlocking the therapeutic potential of this promising indole derivative.
References
-
Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. [Link]
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. [Link]
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. NIH. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
-
indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]
- Indole-2-carboxylic acid derivatives.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. PubMed. [Link]
-
Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]
-
A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 5. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 14. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
